molecular formula C16H17NO3S B2819424 2-Phenyl-4-(phenylsulfonyl)morpholine CAS No. 321977-39-3

2-Phenyl-4-(phenylsulfonyl)morpholine

Cat. No.: B2819424
CAS No.: 321977-39-3
M. Wt: 303.38
InChI Key: QVCOVPCGPLJPLZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylsulfonyl)morpholine is an organic compound characterized by a morpholine ring substituted with phenyl and phenylsulfonyl groups

Scientific Research Applications

2-Phenyl-4-(phenylsulfonyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

Target of Action

It has been synthesized and studied for its potential in phenotypic drug discovery (pdd), particularly against complex diseases like triple-negative breast cancer (tnbc) .

Mode of Action

It’s known that one of its derivatives, gl24, exhibits significant inhibitory effects on mda-mb-231 cells, a model for tnbc .

Biochemical Pathways

Upon treatment with GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, multiple endoplasmic reticulum (ER) stress-dependent tumor suppressive signals were identified . These include:

Result of Action

Most of the identified pathways triggered by GL24, a derivative of this compound, eventually lead to cell-cycle arrest and then to apoptosis . This suggests that the compound has a strong potential for inhibiting TNBC cell growth through ER stress-dependent tumor suppressive signals .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(phenylsulfonyl)morpholine typically involves the reaction of morpholine with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts or specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(phenylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

    4-Phenylsulfonylmorpholine: Lacks the additional phenyl group, which may affect its reactivity and biological activity.

    Phenylmorpholine: Does not contain the sulfonyl group, resulting in different chemical properties and applications.

Uniqueness: 2-Phenyl-4-(phenylsulfonyl)morpholine is unique due to the presence of both phenyl and phenylsulfonyl groups on the morpholine ring. This dual substitution imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOVPCGPLJPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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